This compound can be classified as a nitrile due to the presence of the cyano group (-C≡N). It also features aromatic rings, specifically a chlorinated fluorophenyl group and a chloropyridazine moiety, which are often associated with bioactive compounds in medicinal chemistry.
The synthesis of 2-(2-Chloro-6-fluorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile typically involves multi-step organic reactions. Key methods may include:
Specific reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity.
The molecular structure of 2-(2-Chloro-6-fluorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile can be represented as follows:
The compound can participate in various chemical reactions typical for nitriles and aromatic compounds:
These reactions are significant for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The physical and chemical properties of 2-(2-Chloro-6-fluorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for formulation into pharmaceutical preparations.
The potential applications of 2-(2-Chloro-6-fluorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile include:
Further studies would be necessary to validate these applications and explore additional therapeutic areas where this compound could be beneficial.
The systematic IUPAC name 2-(2-chloro-6-fluorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile precisely defines the atomic connectivity and substituent positions essential for distinguishing it from related isomers [5]. Critical naming elements include:
Table 1: Physicochemical Characterization
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Formula | C₁₂H₇Cl₂FN₃ | [1] [5] |
| Molecular Weight | 280.11 g/mol | Calculated |
| CAS Registry Number | 320419-48-5 | [5] |
| Purity (Commercial) | ≥97% | [5] |
Key identifiers include the SMILES string FC1=C(Cl)C=CC=C1C(C#N)C1=NN=C(Cl)C=C1 and InChIKey ZGSAFMIRVLOISC-UHFFFAOYSA-N [7], which encode structural features essential for database searches and computational modeling.
This compound belongs to a specialized class of α-heterocyclic acetonitriles where both aryl groups are halogenated, enhancing their utility as precursors for cross-coupling reactions. Its structural features include:
Table 2: Comparative Analysis of Halogenated Acetonitrile Derivatives
| Compound | Molecular Weight | Halogen Pattern | Applications |
|---|---|---|---|
| 2-(2-Chloro-6-fluorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile | 280.11 | Asymmetric (F/Cl) | Pharmaceutical intermediates |
| 2-(6-Chloro-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile | 298.56 | Symmetric (Cl/Cl) | Agrochemical synthesis [8] |
| 2-(2-Chloro-6-fluorophenyl)acetonitrile | 169.59 | Mono-halogenated | Fluorinated building blocks [7] |
Notably, analogs like the 2,4-dichlorophenyl variant (CAS 209412-09-9) exhibit higher melting points (109–111°C) and altered liphophilicity (logP ≈ 3.2), underscoring how halogen symmetry affects crystallinity and bioactivity [8].
The compound’s development parallels advances in halogenated heterocyclic chemistry, with significant patent activity in pharmaceutical and agrochemical domains:
Table 3: Patent Overview of Related Compounds
| Patent | Focus Area | Structural Relevance | Claimed Utility |
|---|---|---|---|
| US10463663B2 | DAAO inhibitors | Pyridazinone-acetonitrile hybrids | Psychotic disorders [4] |
| WO2018069841A1 | Phenylamine derivatives | Halogenated heterocyclic intermediates | Crop protection [3] |
| WO2007028654A1 | Pyridine derivatives | Synthetic approaches to α-heterocyclic nitriles | CNS therapeutics [6] |
Commercial availability emerged circa 2011–2015 through specialty suppliers (e.g., Amadis Chemical, Santa Cruz Biotechnology), targeting medicinal chemistry applications [1] [5].
Despite commercial availability, significant research gaps persist:
Addressing these gaps would position this chemotype as a privileged scaffold in rational drug and agrochemical design, particularly for CNS and anti-infective applications where fluorinated heterocycles show growing importance.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: